Sakakin

Anxiolytic drug discovery Behavioral pharmacology CNS safety screening

Sakakin (synonym: orcinol glucoside, OG) is a structurally defined phenolic glycoside composed of an orcinol (3,5-dihydroxytoluene) aglycone β-O-linked to D-glucose. First isolated and structurally elucidated from the young leaves of Cleyera ochnaceae (Sakaki) in 1968, it has since been identified as a major bioactive constituent of the rhizomes of Curculigo orchioides Gaertn.

Molecular Formula C13H18O7
Molecular Weight 286.28 g/mol
Cat. No. B1631630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSakakin
Molecular FormulaC13H18O7
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O
InChIInChI=1S/C13H18O7/c1-6-2-7(15)4-8(3-6)19-13-12(18)11(17)10(16)9(5-14)20-13/h2-4,9-18H,5H2,1H3
InChIKeyYTXIGTCAQNODGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sakakin (Orcinol Glucoside, CAS 21082-33-7): Procurement-Grade Identity and Pharmacological Lineage


Sakakin (synonym: orcinol glucoside, OG) is a structurally defined phenolic glycoside composed of an orcinol (3,5-dihydroxytoluene) aglycone β-O-linked to D-glucose [1]. First isolated and structurally elucidated from the young leaves of Cleyera ochnaceae (Sakaki) in 1968, it has since been identified as a major bioactive constituent of the rhizomes of Curculigo orchioides Gaertn. (Amaryllidaceae), a plant widely used in traditional Chinese and Ayurvedic medicine [2][3]. Sakakin is commercially available as a reference standard and research-grade compound with typical HPLC purity ≥98%, a molecular formula of C₁₃H₁₈O₇, and a molecular weight of 286.28 g/mol .

Why Orcinol Glucoside Cannot Be Replaced by Generic Phenolic Glycosides or the Free Aglycone Orcinol


Sakakin (orcinol glucoside) is frequently conflated with its aglycone orcinol or with other plant-derived phenolic glycosides such as arbutin, salicin, or gastrodin; however, key structural, physicochemical, and pharmacological distinctions preclude generic interchange. Glycosylation at the 3-OH position of orcinol confers a markedly different pharmacokinetic and pharmacodynamic profile compared to free orcinol, including distinct brain penetrance, solubility, and metabolic stability [1]. In head-to-head in vivo studies, orcinol glucoside and orcinol monohydrate exhibit different anxiolytic potency windows and dose-response profiles, underscoring that the glucose moiety is not merely a solubility handle but a pharmacophore-modifying element [2]. Furthermore, Sakakin's unique engagement of the Wnt/β-catenin signaling axis in mesenchymal stem cell (MSC) fate determination is not shared by structurally similar phenolic glycosides such as arbutin or gastrodin, which lack empirical evidence for osteoblastogenic lineage commitment [3]. These distinctions mandate compound-specific sourcing for reproducible research outcomes.

Sakakin Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Anxiolytic Efficacy Without Motor Sedation: Orcinol Glucoside vs. Diazepam in the Elevated Plus-Maze and Hole-Board Tests

In a direct head-to-head study, orcinol glucoside (OG, Sakakin) at oral doses of 5, 10, and 20 mg/kg significantly increased both the time spent in and the number of entries into the open arms of the elevated plus-maze in mice, an effect comparable in direction to the benzodiazepine positive control diazepam at 1 and 5 mg/kg. Critically, OG at all tested doses (5–20 mg/kg) did not significantly alter locomotor activity in the open-field test, whereas diazepam, a standard anxiolytic, is known to produce motor sedation at therapeutic doses [1]. In the hole-board test, OG at 5 and 10 mg/kg significantly increased the number of head-dips, an exploratory behavior sensitive to anxiolytic agents. The absence of motor impairment at behaviorally efficacious anxiolytic doses represents a differentiated CNS safety margin profile for OG relative to benzodiazepine-class anxiolytics [1].

Anxiolytic drug discovery Behavioral pharmacology CNS safety screening

Antidepressant-Like Activity in Chronic Unpredictable Mild Stress (CUMS): Orcinol Glucoside vs. Standard Antidepressant Benchmark Fluoxetine

In the CUMS rat model of depression, orcinol glucoside (OG, Sakakin) at oral doses of 1.5, 3, and 6 mg/kg/day for 3 weeks significantly alleviated depression-like behaviors, as measured by increased sucrose preference (anhedonia reversal), decreased immobility time in the forced swimming test (FST), and decreased immobility in the tail suspension test (TST) [1]. These behavioral readouts are directly comparable to those used to validate the standard selective serotonin reuptake inhibitor (SSRI) fluoxetine in the identical CUMS paradigm, where fluoxetine at 10–20 mg/kg similarly increases sucrose preference and reduces FST immobility [2]. OG treatment reduced serum corticosterone (CORT) levels and hypothalamic corticotrophin-releasing hormone (CRH) mRNA expression, indicating downregulation of HPA axis hyperactivity. Moreover, OG upregulated hippocampal BDNF protein and phosphorylated ERK1/2 to levels that exceeded those of non-stressed controls [1]. This mechanistic signature—HPA axis normalization combined with robust BDNF/ERK upregulation—is a recognized hallmark of clinically effective antidepressants and distinguishes OG from monoaminergic agents that lack neurotrophic effects [1][3].

Depression models HPA axis BDNF/ERK signaling Neuropsychopharmacology

Antioxidant Activity Quantified by DPPH Radical Scavenging: Orcinol Glucoside vs. BHA Standard with In-Class Context

Orcinol glucoside (OG, Sakakin) demonstrated DPPH radical scavenging activity with an IC50 of 0.9 mg/mL (approximately 3.14 mM) in an optimized extraction and antioxidant evaluation study [1]. At a concentration of 2.0 mg/mL, OG achieved 69.3% DPPH scavenging, which was characterized as weaker than that of the synthetic antioxidant standard butylated hydroxyanisole (BHA) [1]. As a cross-study reference, BHA typically exhibits DPPH IC50 values in the range of 4.5–34.5 µg/mL (approximately 0.0045–0.035 mg/mL) in published reports [2]. In cell-free radical scavenging assays using alternative radical systems, OG scavenged hydrogen peroxide- and iron-induced hydroxyl radicals and superoxide anion radicals with IC50 values of 1.39 mM and 2.49 mM, respectively . While OG's antioxidant potency is moderate relative to BHA, its value proposition lies in its concomitant CNS bioactivity (anxiolytic and antidepressant effects) that synthetic antioxidants lack, positioning OG as a multifunctional natural scaffold rather than a single-endpoint antioxidant .

Oxidative stress Natural antioxidants DPPH assay Free radical scavenging

MSC Fate Commitment: Orcinol Glucoside Promotes Osteoblastogenesis and Suppresses Adipogenesis via Wnt/β-Catenin — A Class-Distinguishing Mechanism

Orcinol glucoside (OG, Sakakin) at 100 nM significantly increased proliferation, alkaline phosphatase (ALP) activity, and protein expression levels of collagen I and Runx2 in primary bone marrow-derived mesenchymal stem cells (BMSCs), markers indicative of osteoblastic differentiation . In vivo, OG prevented bone loss in an osteoporotic model by stimulating bone formation and attenuating intramedullary fat accumulation, as assessed by micro-CT and three-point bending biomechanical testing [1]. The pharmacological inhibition of Wnt/β-catenin signaling by ICG-001 significantly reversed the effect of OG on both osteogenic and adipogenic differentiation of BMSCs, confirming that OG's pro-osteoblastogenic activity is mediated specifically through the Wnt/β-catenin pathway [1]. This mechanism is notably absent from other commonly studied phenolic glycosides such as arbutin, salicin, and gastrodin, for which peer-reviewed evidence of Wnt/β-catenin-mediated MSC lineage commitment is lacking. The combination of bone anabolic and anti-adipogenic effects through a defined, inhibitor-reversible signaling pathway constitutes a pharmacologically tractable differentiation feature of OG within the phenolic glycoside class [1].

Osteoporosis Mesenchymal stem cells Wnt/β-catenin Bone anabolism

Physicochemical Differentiation: Exceptionally High Aqueous Solubility of Orcinol Glucoside vs. Other Phenolic Natural Products

Orcinol glucoside (OG, Sakakin) exhibits an aqueous solubility of 342 mg/mL in water (SW), which is orders of magnitude higher than that of structurally or pharmacologically related natural phenolic compounds such as quercetin (0.007 mg/mL), ginkgolide A (0.22 mg/mL), and tanshinol (0.019 mg/mL), as measured under standardized conditions [1]. The measured n-octanol solubility for OG was 5.0 mg/mL and 0.01 mg/mL for ethyl acetate, yielding SW/SO partition ratios of 68.4 and 34,200, respectively, indicating strong hydrophilicity. The calculated logD (pH 7) values of −0.9 (ACD) and −0.75 (Pallas) further confirm the hydrophilic character of OG, contrasting sharply with the more lipophilic profiles of quercetin (logD ~1.84–1.99) and ginkgolide A (logD ~−0.04 to −0.14) [1]. Additionally, OG demonstrates solubility of ≥12.32 mg/mL in water, ≥28.6 mg/mL in DMSO, and ≥11.3 mg/mL in ethanol, and in DMSO can reach 57 mg/mL (199.1 mM) for stock solution preparation . The pKa of 9.8 indicates that OG remains predominantly unionized at physiological pH, yet its high water solubility is sustained by the polyhydroxylated glucose moiety, conferring a formulation-friendly profile distinct from most phenolic aglycones [1].

Biopharmaceutics Formulation development Solubility-limited absorption Physicochemical profiling

Quality Control Differentiation: Orcinol Glucoside as a Chromatographic Marker Compound Distinguished from Curculigoside in Curculiginis Rhizoma

A validated HPLC-DAD method for the simultaneous quantification of four phenolic compounds in Curculiginis Rhizoma (Curculigo orchioides) was developed, with orcinol glucoside (OG) and curculigoside being the two major marker compounds [1]. The method achieved 96.03–102.82% recovery accuracy and inter- and intra-day precision of less than 2% RSD for all four analytes, including OG [1]. The chromatographic fingerprint displayed eleven common peaks across different commercial samples, with similarity indices ranging from 0.890 to 0.977, enabling the differentiation of authentic from adulterated material [1]. Current pharmacopoeial quality control for Curculiginis Rhizoma relies predominantly on curculigoside quantification alone, which fails to comprehensively reflect the chemical profile of the herbal drug. The inclusion of OG as a co-marker enhances discriminatory power because OG and curculigoside possess distinct biosynthetic origins, chromatographic retention characteristics, and biological activities, meaning that their relative abundance can vary independently depending on geographic origin, harvest time, and processing method [1][2]. The microwave processing study demonstrated that OG content in processed Curculigo orchioides products was significantly higher than in traditional wine-processed material (P<0.05), illustrating the practical utility of OG as a processing quality indicator [2].

Herbal quality control HPLC fingerprinting Phytochemical standardization Pharmacopoeial analysis

Sakakin (Orcinol Glucoside): Evidence-Backed Procurement and Application Scenarios


CNS Drug Discovery: Non-Sedating Anxiolytic Lead Optimization

Sakakin (OG) is directly applicable as a tool compound or lead scaffold in anxiolytic drug discovery programs that prioritize the uncoupling of anxiolytic efficacy from motor sedation. The direct head-to-head evidence against diazepam in the elevated plus-maze and hole-board tests, combined with the absence of open-field locomotor impairment at behaviorally active doses (5–20 mg/kg p.o.), supports its use in target identification studies, in vivo efficacy screening, and medicinal chemistry derivatization campaigns aimed at non-benzodiazepine anxiolytic mechanisms [1]. Importantly, the demonstration that orcinol (the aglycone released upon deglycosylation) is detectable in mouse brain homogenates 30 min after oral administration of orcinol monohydrate confirms central target engagement, making OG a CNS-penetrant probe suitable for blood-brain barrier penetration and central pharmacodynamic studies [1].

Depression Research: HPA Axis and Neurotrophic Mechanism Studies

Sakakin is indicated for preclinical depression research requiring a compound with validated CUMS efficacy and a dual mechanism of HPA axis normalization and BDNF/ERK pathway activation. The CUMS rat data, with OG doses as low as 1.5 mg/kg/day showing behavioral efficacy and biochemical changes (reduced serum CORT, reduced hypothalamic CRH mRNA, elevated hippocampal BDNF and p-ERK1/2 above control levels), support its use as a pharmacological tool to dissect stress-induced neuroplasticity pathways independently of monoaminergic neurotransmission [2]. The inclusion of fluoxetine as a cross-study comparator enables benchmarking against the SSRI standard, while OG's distinct neurotrophic signature positions it for studies on treatment-resistant depression or depression subtypes with prominent HPA axis dysregulation [2][3].

Osteoporosis and Bone Regeneration: MSC Fate Switching via Wnt/β-Catenin

Sakakin is uniquely applicable to bone biology research focused on the pharmacological manipulation of MSC lineage commitment. The demonstration that OG at 100 nM promotes osteoblast differentiation (increased ALP activity, collagen I, Runx2) while simultaneously suppressing adipogenic differentiation of BMSCs, and that these effects are Wnt/β-catenin-dependent (reversible by ICG-001), positions OG as a selective small-molecule probe for studying the osteoblast-adipocyte fate switch in the bone marrow niche [4]. The in vivo confirmation of bone loss prevention and reduced marrow fat accumulation supports its use in osteoporotic animal models, particularly those mimicking the bone-fat imbalance characteristic of age-related and postmenopausal osteoporosis [4].

Herbal Medicine Quality Control: Dual-Marker HPLC Standardization of Curculiginis Rhizoma

Sakakin serves as a critical co-marker alongside curculigoside for the comprehensive HPLC-DAD quality control of Curculiginis Rhizoma raw materials, extracts, and finished products. The validated method achieving 96.03–102.82% recovery and <2% RSD precision for OG quantification provides regulatory-grade analytical rigor [5]. The differential response of OG content to processing methods (microwave vs. traditional wine-processing, P<0.05) demonstrates its practical value as a processing quality indicator that curculigoside alone cannot provide [6]. Procurement of high-purity OG reference standard (≥98% HPLC) is essential for laboratories implementing pharmacopoeial or in-house quality control methods for Curculiginis Rhizoma-containing products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sakakin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.